molecular formula C13H7NO5 B5834974 2-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid

2-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid

Cat. No. B5834974
M. Wt: 257.20 g/mol
InChI Key: YOEXHYHTLZJFIM-UHFFFAOYSA-N
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Description

2-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid is a heterocyclic compound that has attracted attention from the scientific community due to its potential therapeutic applications. This compound is also known as dehydrocorydaline and is a natural alkaloid found in various plant species, including Corydalis yanhusuo.

Mechanism of Action

The mechanism of action of dehydrocorydaline is not fully understood, but it is believed to exert its effects through various pathways, including the inhibition of inflammatory mediators such as prostaglandins and cytokines. It may also modulate the activity of ion channels and receptors in the nervous system, leading to its analgesic and neuroprotective effects.
Biochemical and Physiological Effects:
Dehydrocorydaline has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, reduction of pain, and protection of neuronal cells. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using dehydrocorydaline in lab experiments is its natural origin, which makes it a more attractive alternative to synthetic compounds. However, its limited availability and low yield from natural sources can be a significant limitation for its use in large-scale experiments.

Future Directions

There are several future directions for the research on dehydrocorydaline, including the investigation of its potential anticancer properties, the development of more efficient synthesis methods, and the exploration of its potential use in combination with other drugs for enhanced therapeutic effects. Further studies are also needed to elucidate the exact mechanisms of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of dehydrocorydaline can be achieved through various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the use of starting materials such as benzaldehyde, nitroethane, and malonic acid, which are then subjected to various chemical reactions to yield the final product. The extraction method involves the isolation of dehydrocorydaline from the plant sources using various solvents and chromatographic techniques.

Scientific Research Applications

Dehydrocorydaline has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and neuroprotective effects. Recent studies have also suggested that this compound may have anticancer properties and can be used as a potential chemotherapeutic agent.

properties

IUPAC Name

2-hydroxy-1,3-dioxobenzo[de]isoquinoline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7NO5/c15-11-8-3-1-2-6-7(13(17)18)4-5-9(10(6)8)12(16)14(11)19/h1-5,19H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEXHYHTLZJFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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